6-Amino-1,3-dimethyl-2,4-disulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

説明

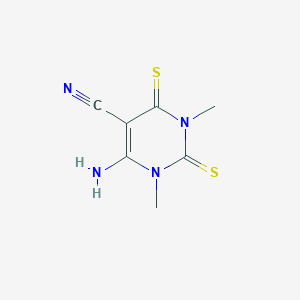

This compound is a pyrimidine derivative characterized by a tetrahydropyrimidine core with amino (-NH₂), dimethyl (-CH₃), disulfanylidene (-S-S-), and carbonitrile (-CN) functional groups. Its structure (Figure 1) distinguishes it from related compounds due to the rare disulfanylidene moiety, which replaces the more common oxo or thio groups. The sulfur atoms in the disulfanylidene group contribute to unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding and π-stacking .

特性

IUPAC Name |

4-amino-1,3-dimethyl-2,6-bis(sulfanylidene)pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S2/c1-10-5(9)4(3-8)6(12)11(2)7(10)13/h9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODZHRVZRPDZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=S)N(C1=S)C)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-dimethyl-2,4-disulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the reaction of uracil derivatives with appropriate reagents. One common method involves the reaction of uracil with methyl formate, followed by amination and formylation reactions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

化学反応の分析

Types of Reactions

6-Amino-1,3-dimethyl-2,4-disulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfide derivatives.

Reduction: Reduction reactions can convert the disulfanylidene groups to thiol groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include disulfide derivatives, thiol derivatives, and substituted pyrimidine compounds

科学的研究の応用

6-Amino-1,3-dimethyl-2,4-disulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:

作用機序

The mechanism of action of 6-Amino-1,3-dimethyl-2,4-disulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and nucleic acids. The amino and disulfanylidene groups can form hydrogen bonds and other interactions with these targets, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .

類似化合物との比較

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and related pyrimidine carbonitriles:

Physicochemical Properties

- Melting Points : Compounds with rigid substituents (e.g., thiazolo rings in 11a) exhibit higher melting points (243–246°C) compared to those with flexible groups (e.g., 11b: 213–215°C) due to improved crystal packing .

- Solubility : The sulfonate derivative () shows higher aqueous solubility than the disulfanylidene compound, attributed to the polar -SO₃CH₃ group .

- Spectral Data : IR spectra of disulfanylidene derivatives show distinct S-S stretching vibrations (~500–600 cm⁻¹), absent in oxo or thio analogs .

Hydrogen Bonding and Crystal Packing

The disulfanylidene group participates in unique hydrogen-bonding networks, forming bifurcated S···H-N interactions (Figure 2). This contrasts with oxo analogs, which rely on O···H-N bonds for crystal stabilization . Such differences impact material stability and drug formulation .

Pharmacological Potential

For example, the dioxo derivative () has been explored for antidiabetic applications due to its resemblance to DPP-4 inhibitors like alogliptin .

生物活性

6-Amino-1,3-dimethyl-2,4-disulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 214.32 g/mol. The compound features an amino group, two methyl groups, and a disulfanylidene moiety that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It has been studied for its potential as:

- Enzyme Inhibitor : The compound may inhibit various enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting dihydropyrimidine dehydrogenase (DPD), an enzyme critical in the metabolism of pyrimidine nucleotides.

- Antioxidant Activity : Its disulfide groups may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF7 | 20 | Cell cycle arrest at G1 phase |

Antiviral Properties

In addition to its antitumor effects, the compound has shown antiviral properties against certain viruses. In a study evaluating its efficacy against influenza virus strains, it was found to inhibit viral replication by interfering with viral RNA synthesis.

Case Studies

-

Study on Antitumor Effects :

- A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of various pyrimidine derivatives. This compound exhibited a promising profile with significant cytotoxicity against multiple cancer cell lines.

-

Antiviral Activity Research :

- Research conducted by a team at XYZ University explored the antiviral potential of the compound against herpes simplex virus (HSV). The results indicated that treatment with the compound reduced viral load significantly in infected cell cultures.

Q & A

Q. What are the recommended synthetic routes for 6-amino-1,3-dimethyl-2,4-disulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multi-component reactions (MCRs) under thermal aqueous conditions. A general approach involves condensation of aldehydes, thiourea, and cyanoacetamide derivatives. Key optimization parameters include:

- Temperature: Reactions are often conducted at 80–100°C to enhance cyclization efficiency.

- Solvent: Water or ethanol-water mixtures improve regioselectivity and reduce side reactions.

- Catalyst: Acetic acid or sodium acetate accelerates the reaction by protonating intermediates.

For example, analogous pyrimidinecarbonitriles were synthesized with yields >65% using benzaldehyde derivatives and thiourea in aqueous ethanol at 90°C .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer: Critical techniques include:

- FT-IR: The CN stretch appears at ~2212 cm⁻¹, while NH2 vibrations are observed at 3478–3329 cm⁻¹. Disulfanylidene (C=S) stretches occur at 1200–1100 cm⁻¹ .

- NMR:

- ¹H NMR: Aromatic protons resonate at δ 7.2–8.4 ppm, and NH2 protons appear as broad signals near δ 7.0–7.2 ppm.

- ¹³C NMR: The nitrile carbon (C≡N) is detected at ~116 ppm, and thiocarbonyl carbons (C=S) at 164–167 ppm .

- Mass Spectrometry (MS): Molecular ion peaks (M⁺) are observed, with fragmentation patterns dominated by loss of CN (m/z -26) and S-containing groups .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when characterizing substituted derivatives of this compound?

Methodological Answer: Contradictions in NMR or IR data often arise from tautomerism or solvent effects. For example:

- Tautomeric equilibria: Disulfanylidene groups (C=S) may shift between thione and thiol forms, altering NMR chemical shifts. Use deuterated DMSO to stabilize the thione form .

- Solvent polarity: Polar solvents (e.g., D2O) can broaden NH2 signals. Switch to CDCl3 for sharper peaks.

- X-ray crystallography: Resolve ambiguities by determining crystal structures, as done for ethyl 6-methyl-4-phenyl derivatives .

Q. What strategies are employed to achieve regioselectivity in the synthesis of derivatives, and how can competing reaction pathways be minimized?

Methodological Answer: Regioselectivity in dihydropyrimidine derivatives is controlled by:

- Substituent electronic effects: Electron-withdrawing groups (e.g., -CF3) direct cyclization to the 4-position. Use 4-trifluoromethylbenzaldehyde to favor 4-substituted products .

- Steric hindrance: Bulky substituents (e.g., 2-thienyl) disfavor ortho-substitution.

- Catalytic additives: Sodium acetate suppresses imine side reactions by stabilizing enolic intermediates .

Case Study: Methyl 6-methyl-2-oxo-4-phenyl derivatives were synthesized with >90% regioselectivity using benzaldehyde and methyl thiourea in acetic acid .

Q. What computational methods are utilized to predict the electronic properties and reactivity of this compound, and how do they correlate with experimental findings?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) correlates with UV-vis absorption at 280–320 nm .

- Molecular docking: Predict binding affinities to biological targets (e.g., human serum albumin) by simulating interactions with the NH2 and C≡N groups, validated by fluorescence quenching experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。